6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
Overview
Description
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological activities, suggesting that multiple pathways could be involved .
Biochemical Analysis
Biochemical Properties
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, this compound prevents their activation and subsequent downstream signaling.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound reduces the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent . The impact on cell signaling pathways includes the inhibition of the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, effectively shutting down the signaling pathways that promote cell growth and survival. Additionally, the compound may induce changes in gene expression related to cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, followed by conjugation reactions that increase its solubility for excretion. The metabolic pathways involved can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may affect the compound’s distribution by pumping it out of cells, thereby influencing its intracellular concentration. The compound tends to accumulate in tissues with high expression of FGFRs, such as certain tumors, enhancing its therapeutic potential in these areas.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound does not appear to localize significantly in the nucleus or other organelles. Its cytoplasmic localization is consistent with its role in inhibiting receptor tyrosine kinases, which are membrane-bound proteins.
Preparation Methods
The synthesis of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization reactions using methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) have been reported to yield good results . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Pyrrolo[3,4-b]pyrazine: Also known for its biological activities, including kinase inhibition.
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJYIVGFDDEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC1=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185420 | |
Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-85-5 | |
Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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